![molecular formula C12H14F3NO4S B11823809 [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a morpholine ring, which is further connected to a 4-methylbenzenesulfonate group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate typically involves the reaction of 3-(trifluoromethyl)morpholine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for developing new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
- Trifluorotoluene
- 3-(trifluoromethyl)-1,2,4-triazoles
Uniqueness
Compared to similar compounds, [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate stands out due to its unique combination of a morpholine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H14F3NO4S |
|---|---|
Molekulargewicht |
325.31 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F3NO4S/c1-9-2-4-10(5-3-9)21(17,18)20-16-6-7-19-8-11(16)12(13,14)15/h2-5,11H,6-8H2,1H3 |
InChI-Schlüssel |
PJIDUEYWWNOGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CCOCC2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


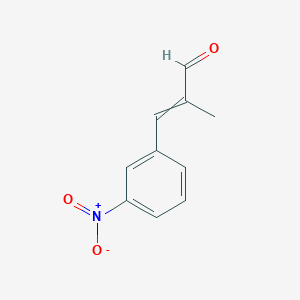
![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)

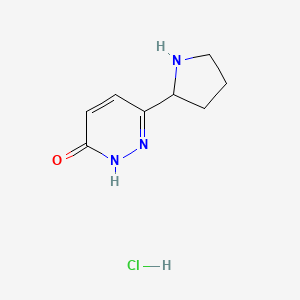
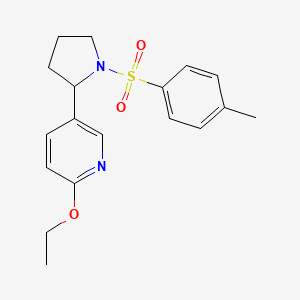
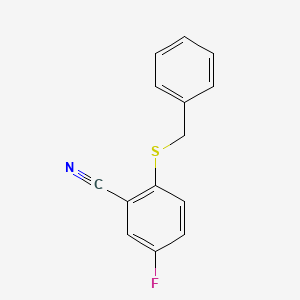

![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)

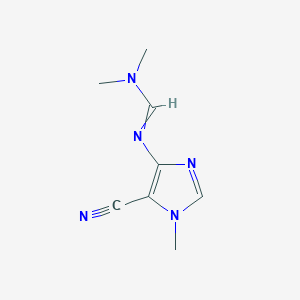
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
